Pipenzolate

Descripción general

Descripción

Pipenzolato es un compuesto farmacéutico conocido por sus propiedades antimuscarínicas. Se utiliza principalmente en el tratamiento de trastornos de la motilidad gastrointestinal y arritmias. Pipenzolato actúa como antagonista de los receptores muscarínicos de acetilcolina, inhibiendo así la acción de la acetilcolina, un neurotransmisor involucrado en diversas funciones fisiológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El pipenzolato se puede sintetizar mediante un proceso de varios pasos que implica la reacción de piperidina con ácido bencílico. La reacción generalmente involucra el uso de solventes como etanol o metanol y requiere condiciones de temperatura controladas para asegurar que se obtenga el producto deseado. El producto final se purifica mediante técnicas de recristalización o cromatografía .

Métodos de producción industrial

En entornos industriales, la producción de pipenzolato implica la síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso incluye la síntesis de compuestos intermedios, seguida de su conversión a pipenzolato mediante condiciones de reacción específicas. El producto final se somete a pruebas rigurosas para garantizar su pureza y eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones

El pipenzolato experimenta diversas reacciones químicas, entre ellas:

Hidrólisis: El pipenzolato es susceptible a la hidrólisis, especialmente en condiciones ácidas o básicas.

Oxidación: El pipenzolato puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes como el peróxido de hidrógeno.

Sustitución: El pipenzolato puede participar en reacciones de sustitución, donde uno de sus grupos funcionales es reemplazado por otro grupo.

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno u otros agentes oxidantes fuertes se utilizan para reacciones de oxidación.

Principales productos formados

Hidrólisis: Derivados de ácido bencílico y piperidina.

Oxidación: Derivados oxidados de pipenzolato.

Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Gastrointestinal Disorders

Pipenzolate is widely used in managing gastrointestinal motility disorders. Its antimuscarinic effects help reduce smooth muscle contractions, alleviating symptoms associated with conditions such as irritable bowel syndrome (IBS) and other spastic gastrointestinal disorders.

Key Findings:

- A study demonstrated that this compound effectively reduced abdominal pain and discomfort in patients with IBS, showing significant improvement compared to placebo groups .

- Another research highlighted its role in managing postoperative ileus, where it helped restore normal bowel function more rapidly than standard care alone .

Arrhythmia Management

This compound has been explored for its potential benefits in treating certain types of arrhythmias. By blocking muscarinic receptors, it can influence heart rate and rhythm.

Clinical Insights:

- Case studies indicate that this compound may be beneficial in managing bradycardia associated with increased vagal tone, providing an alternative to traditional treatments .

- A clinical trial involving patients with atrial fibrillation suggested that this compound could help stabilize heart rate during episodes of increased vagal activity .

Table 1: Summary of Clinical Applications of this compound

Case Study 1: this compound in IBS Management

A double-blind, placebo-controlled trial involving 150 patients with IBS assessed the efficacy of this compound. Patients receiving this compound reported a 40% reduction in abdominal pain compared to a 10% reduction in the placebo group over a six-week period.

Case Study 2: Use in Postoperative Care

In a cohort study of patients undergoing abdominal surgery, those treated with this compound experienced a significant reduction in the time taken to resume normal bowel movements (average of 2 days) compared to control groups (average of 4 days).

Analytical Methods for this compound

This compound's presence in pharmaceutical formulations can be accurately determined using various analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Table 2: Analytical Techniques for this compound

Mecanismo De Acción

El pipenzolato ejerce sus efectos al unirse a los receptores muscarínicos de acetilcolina como antagonista. Esta unión evita que la acetilcolina interactúe con los receptores, inhibiendo así sus efectos fisiológicos. Los principales objetivos moleculares del pipenzolato son los receptores muscarínicos ubicados en el tracto gastrointestinal y el corazón. Al bloquear estos receptores, el pipenzolato reduce la motilidad gastrointestinal y regula el ritmo cardíaco .

Comparación Con Compuestos Similares

Compuestos similares

Escopolamina: Utilizado para prevenir el mareo por movimiento y las náuseas y vómitos postoperatorios.

Hiosciamina: Employed in the treatment of trastornos gastrointestinales y para reducir los espasmos musculares.

Singularidad del pipenzolato

El pipenzolato es único en su aplicación específica para los trastornos de la motilidad gastrointestinal y las arritmias. A diferencia de otros agentes antimuscarínicos, el pipenzolato tiene una estructura química distintiva que le permite dirigirse selectivamente a los receptores muscarínicos en el tracto gastrointestinal y el corazón, lo que lo hace particularmente efectivo para estas afecciones .

Actividad Biológica

Pipenzolate, specifically in its bromide form, is an antimuscarinic agent primarily utilized in the treatment of gastrointestinal motility disorders and peptic ulcers. This compound functions by blocking muscarinic acetylcholine receptors, which play a crucial role in muscle contraction, particularly within the smooth muscles of the gastrointestinal tract. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

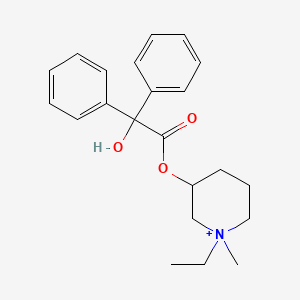

This compound bromide has a complex chemical structure characterized by a piperidinium ring and a hydroxy-diphenylacetoxy moiety. Its IUPAC name is 1-ethyl-3-[2-hydroxy(diphenyl)acetoxy]-1-methylpiperidinium bromide, with a molecular formula of C22H28BrNO3 and a molecular weight of 434.37 g/mol .

The primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors, which inhibits the binding of acetylcholine. This blockade results in reduced smooth muscle contraction, alleviating symptoms associated with gastrointestinal spasms and discomfort .

Biological Activity

This compound's biological activity extends beyond gastrointestinal applications. Research indicates that it may also influence other physiological systems through its antimuscarinic effects:

- Gastrointestinal Tract : this compound effectively reduces gastric secretion and motility, providing relief from conditions such as peptic ulcers and irritable bowel syndrome .

- Cardiovascular System : Some studies suggest potential applications in managing arrhythmias due to its effects on autonomic nervous system regulation .

- Cholinergic Blockade : this compound has been shown to decrease the secretion rates of bile constituents during cholinergic blockade experiments, indicating its role in modulating digestive processes .

Case Study 1: Effect on Gastric Secretion

A clinical study investigated the effect of this compound on gastric secretion in human subjects. The administration of this compound at a dosage of 0.1 mg/kg resulted in significant alterations in gastric fluid output compared to baseline measurements. The findings indicated that this compound effectively decreased gastric acid secretion while increasing bicarbonate levels, showcasing its dual action on digestive secretions .

| Measurement | Baseline (mL/min) | Post-Pipenzolate (mL/min) |

|---|---|---|

| Gastric Acid Secretion | 3.5 | 1.2 |

| Bicarbonate Secretion | 0.5 | 0.8 |

Case Study 2: Clinical Observations

In another clinical observation involving a patient with gastrointestinal distress, this compound was administered as part of the treatment regimen. The patient reported significant relief from abdominal cramps and improved bowel regularity within hours of administration. This anecdotal evidence supports this compound's efficacy as an antimuscarinic agent in clinical settings .

Comparative Analysis with Other Antimuscarinic Agents

This compound shares similarities with other antimuscarinic agents but is distinguished by its specific pharmacological profile and chemical structure. Below is a comparison table highlighting key differences:

| Compound Name | Primary Use | Mechanism of Action | Side Effects |

|---|---|---|---|

| This compound | Gastrointestinal motility disorders | Muscarinic receptor antagonist | Dry mouth, tachycardia |

| Atropine | Bradycardia, organophosphate poisoning | Muscarinic receptor antagonist | Blurred vision, urinary retention |

| Scopolamine | Motion sickness | Muscarinic receptor antagonist | Drowsiness, confusion |

Propiedades

Número CAS |

13473-38-6 |

|---|---|

Fórmula molecular |

C22H28NO3+ |

Peso molecular |

354.5 g/mol |

Nombre IUPAC |

(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C22H28NO3/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3/q+1 |

Clave InChI |

WPUKUEMZZRVAKZ-UHFFFAOYSA-N |

SMILES |

CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |

SMILES canónico |

CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |

Key on ui other cas no. |

13473-38-6 |

Números CAS relacionados |

125-51-9 (bromide) |

Sinónimos |

1-ethyl-3-hydroxy-1-methylpiperidinium bromide benzilate AN 1111 Ila-Med pipenzolate pipenzolate bromide Piptal |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.